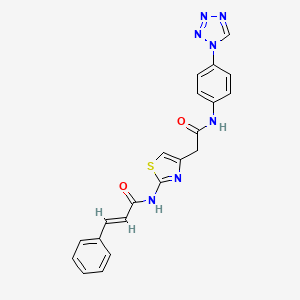

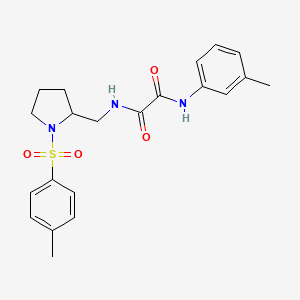

N1-(m-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(m-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as TPOXX, is a small molecule drug that has been developed as a treatment for orthopoxvirus infections. The drug has shown promising results in preclinical studies and has been approved by the US Food and Drug Administration (FDA) for the treatment of smallpox.

Applications De Recherche Scientifique

Metabolism of Growth Hormone Secretagogues

A study by Borel et al. (2011) explored the metabolism of LY654322, a growth hormone secretagogue, to an unusual diimidazopyridine metabolite. This research highlights the complex metabolic pathways of therapeutic compounds and their metabolites, which could be relevant for understanding the metabolism of structurally related compounds like "N1-(m-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide" (Borel et al., 2011).

Protective Effects Against Oxidative Stress

Research by Amazzal et al. (2007) on mangiferin's protective effects against 1-methyl-4-phenylpyridinium toxicity in N2A cells offers insights into potential antioxidant properties of related compounds. This study underlines the importance of oxidative stress modulation in neuroprotective strategies, which could be an angle for studying "N1-(m-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide" (Amazzal et al., 2007).

Novel Synthetic Approaches

Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This study presents a methodology that could potentially be applied to the synthesis of "N1-(m-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide," highlighting innovative routes for synthesizing complex organic compounds (Mamedov et al., 2016).

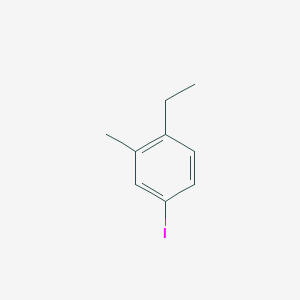

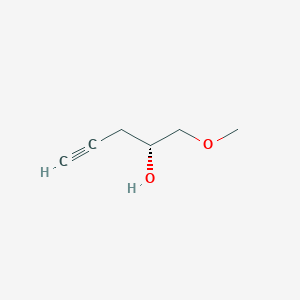

Catalytic Coupling Reactions

Chen et al. (2023) reported on the Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides, showcasing a more effective ligand for copper-catalyzed reactions than previously reported ones. Although not directly related to "N1-(m-tolyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide," this study provides insight into catalytic processes that could be relevant for its synthesis or functionalization (Chen et al., 2023).

Propriétés

IUPAC Name |

N'-(3-methylphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-15-8-10-19(11-9-15)29(27,28)24-12-4-7-18(24)14-22-20(25)21(26)23-17-6-3-5-16(2)13-17/h3,5-6,8-11,13,18H,4,7,12,14H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAKDKUGFSQDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromo-2-fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431464.png)

![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2431470.png)

![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)

![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2431475.png)